
(4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Boronic acids and their derivatives can be synthesized through various methods. One common method involves the use of organomagnesium or organolithium reagents and a borate ester. The resulting trialkyl borate ester is then hydrolyzed to give the boronic acid . Another route involves electrophilic borates trapping phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of boronic acids typically involves a boron atom bound to two hydroxyl groups and an organic group. The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various types of chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Protodeboronation, a process involving the removal of a boron group from an organic compound, is another reaction that boronic acids can undergo .Physical And Chemical Properties Analysis
Boronic acids are generally stable and easy to handle, making them important to organic synthesis. They are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride .科学的研究の応用
Synthesis and Chemical Properties
- Boronic acids like 4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid play a crucial role in organic chemistry, often acting as intermediates in synthesis or key motifs in medicines. An electrochemical method for converting carboxylic acids to boronic acids offers a simple, economical, and scalable approach, applicable to the synthesis of complex natural products (Barton et al., 2021).
Structural and Molecular Studies
- The combination of boronic acids with aminophosphonic acid groups can create multifunctional compounds with potential applications in sensing, therapeutics, and biological labeling. Two derivatives of such boronic acids have been studied for their crystal structures, revealing insights into their potential applications (Zhang et al., 2017).
Biochemical Applications
- Boronic acids are pivotal in creating boron-based macrocycles and dendrimers, useful in various fields, including medicinal chemistry. The study of such boronic acids reveals their ability to form diastereoselective assemblies, which can be functionalized for targeted applications (Christinat et al., 2007).
- In another study, phenyl boronic acids were used to modify the optical properties of single-walled carbon nanotubes, demonstrating their potential in saccharide recognition and biological applications (Mu et al., 2012).
Catalysis and Reaction Mechanisms
- Boronic acids, including variants like 4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid, serve as catalysts in chemical reactions such as amide synthesis and cyclisation processes. Their unique properties allow for room-temperature reactions and can be critical in peptide synthesis (Mohy El Dine et al., 2015).
作用機序
Safety and Hazards
Boronic acids can pose certain safety hazards. They can be harmful if swallowed and can cause irritation if they come into contact with the skin or eyes. It is recommended to avoid dust formation, avoid breathing in mist, gas, or vapors, and to use personal protective equipment when handling these compounds .
将来の方向性
特性
IUPAC Name |
[4-[1-(phenylmethoxycarbonylamino)cyclopropyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BNO4/c20-16(23-12-13-4-2-1-3-5-13)19-17(10-11-17)14-6-8-15(9-7-14)18(21)22/h1-9,21-22H,10-12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKGXPVSQVTDOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)NC(=O)OCC3=CC=CC=C3)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675254 |
Source


|
| Record name | [4-(1-{[(Benzyloxy)carbonyl]amino}cyclopropyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217501-09-1 |
Source


|
| Record name | [4-(1-{[(Benzyloxy)carbonyl]amino}cyclopropyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

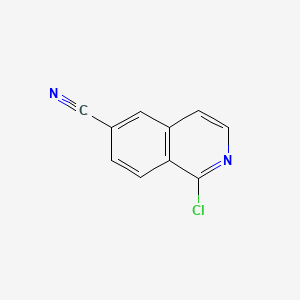
![6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B568012.png)
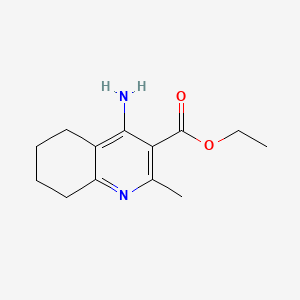


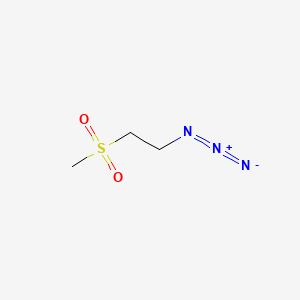
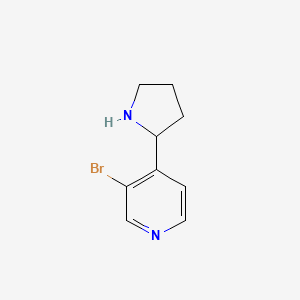

![methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate](/img/structure/B568025.png)
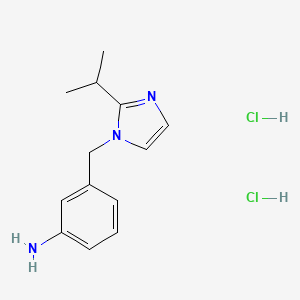

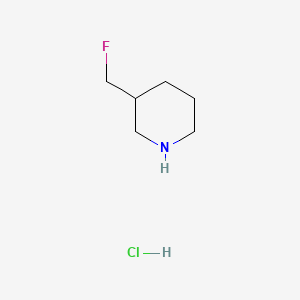
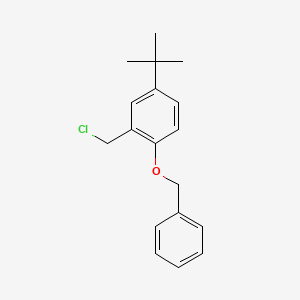
![Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B568031.png)